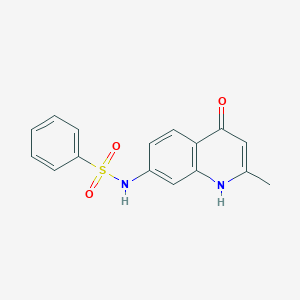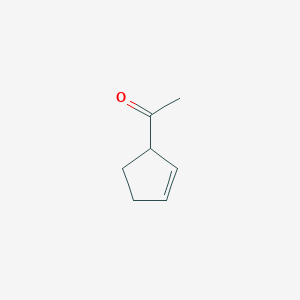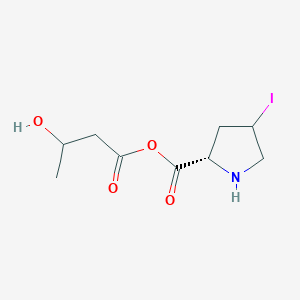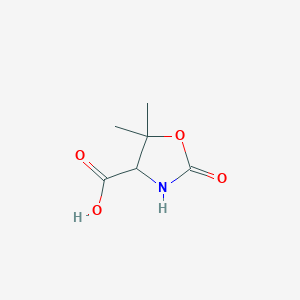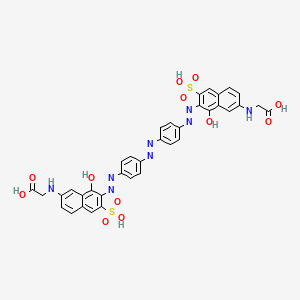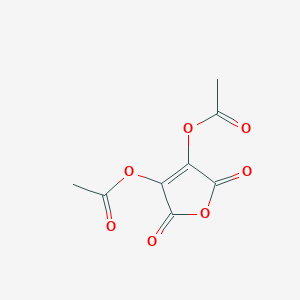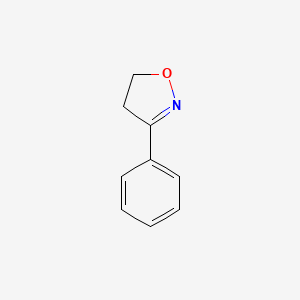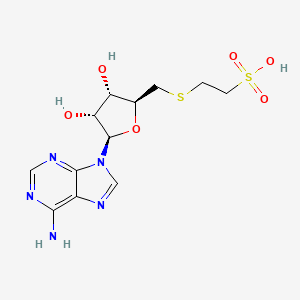
5'-S-(2-Sulfoethyl)-5'-thioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a sulfonic acid group via a thioether linkage. The presence of multiple functional groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions, often using catalysts like Lewis acids.
Thioether Linkage Formation: The thioether linkage is formed by reacting the glycosylated purine with a thiol compound under mild conditions.
Sulfonic Acid Group Introduction: Finally, the sulfonic acid group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sulfonic acid group, leading to various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives, desulfonated products.
Substitution: Various substituted purine or tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Nucleic Acid Research: Its purine base allows it to interact with nucleic acids, useful in studying DNA/RNA interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Diagnostic Agents: Its unique structure can be used to develop diagnostic agents for imaging or detecting specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed in various analytical techniques due to its distinct chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The purine base can form hydrogen bonds and π-π interactions with nucleic acids or proteins, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. The thioether linkage provides flexibility, allowing the molecule to adopt various conformations for optimal interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: Shares the purine base but lacks the thioether and sulfonic acid groups.
Thioethersulfonic Acids: Compounds with similar thioether and sulfonic acid groups but different core structures.
Nucleoside Analogues: Compounds with similar purine bases attached to different sugar moieties.
Uniqueness
The uniqueness of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid lies in its combination of a purine base, tetrahydrofuran ring, thioether linkage, and sulfonic acid group. This combination provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in multiple scientific disciplines.
Propiedades
Número CAS |
84211-32-5 |
|---|---|
Fórmula molecular |
C12H17N5O6S2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C12H17N5O6S2/c13-10-7-11(15-4-14-10)17(5-16-7)12-9(19)8(18)6(23-12)3-24-1-2-25(20,21)22/h4-6,8-9,12,18-19H,1-3H2,(H2,13,14,15)(H,20,21,22)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
OZUBQHJWZVIBJA-WOUKDFQISA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCS(=O)(=O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCS(=O)(=O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
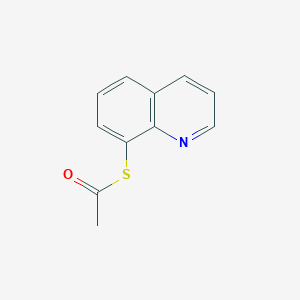
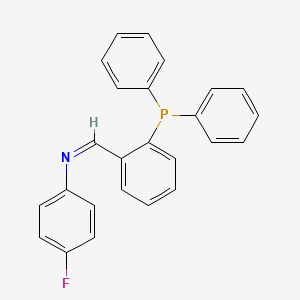

![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)

